(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid (S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 22601-53-2
VCID: VC21545120
InChI: InChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Molecular Formula: C19H27N3O8
Molecular Weight: 425.4 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid

CAS No.: 22601-53-2

Cat. No.: VC21545120

Molecular Formula: C19H27N3O8

Molecular Weight: 425.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid - 22601-53-2

Specification

CAS No. 22601-53-2
Molecular Formula C19H27N3O8
Molecular Weight 425.4 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24)/t15-/m0/s1
Standard InChI Key MLWRVKIJFVUCNO-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Introduction

Chemical Identity and Fundamental Properties

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid is an amino acid derivative with multiple protecting groups strategically attached to its core structure. Identified by CAS number 22601-53-2, this compound represents an important tool in organic synthesis and peptide chemistry. The compound incorporates a modified lysine structure with two distinct protecting groups - a tert-butoxycarbonyl (Boc) group at the α-amino position and a 4-nitrobenzyloxycarbonyl group at the ε-amino position, creating a multifunctional molecule with selective reactivity patterns.

The basic chemical identity of this compound is defined by several parameters as shown in the following data table:

ParameterValue
CAS Number22601-53-2
Molecular FormulaC19H27N3O8
Molecular Weight425.4 g/mol
IUPAC Name(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid
Standard InChIInChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24)/t15-/m0/s1
Standard InChIKeyMLWRVKIJFVUCNO-HNNXBMFYSA-N
Canonical SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)N+[O-])C(=O)O

This compound is a white to off-white solid under standard conditions and is specifically designed for laboratory research applications. Its structure incorporates the stereochemistry of L-lysine, as indicated by the (S) descriptor, reflecting its relevance to biological systems where stereochemistry plays a crucial role in molecular recognition and function .

Structural Characteristics and Functional Groups

Core Amino Acid Structure

At its foundation, the compound is derived from L-lysine, a naturally occurring amino acid with an S-configuration at the alpha carbon. This core structure provides the hexanoic acid backbone with amino groups at the 2- and 6-positions. The presence of the chiral center at the alpha carbon (C-2) gives the molecule its (S) stereochemical designation, which is critical for its biological relevance and applications in peptide chemistry.

Protecting Group Functionality

The compound features two distinct protecting groups attached to the amino functionalities:

  • The tert-butoxycarbonyl (Boc) group is attached to the alpha-amino position (C-2). This carbamate-based protecting group is characterized by its bulky tert-butyl moiety, which provides steric hindrance and stability under basic conditions while being selectively cleavable under acidic conditions.

  • The 4-nitrobenzyloxycarbonyl group is attached to the epsilon-amino position (C-6). This protecting group incorporates a nitro-substituted aromatic ring, which imparts unique chemical properties that allow for selective deprotection under specific conditions, particularly through reduction or photolytic cleavage.

The strategic placement of these two different protecting groups allows for orthogonal protection strategies in peptide synthesis, where selective deprotection of one amino group can be achieved while maintaining protection at the other position. This capability is particularly valuable in complex peptide synthesis and sequential modification reactions.

Synthesis Methods and Preparation

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid typically involves a multi-step process starting from L-lysine or a suitable lysine derivative. The synthetic approach requires careful control of reaction conditions to ensure selective protection of the two amino groups with different protecting moieties.

General Synthetic Routes

The synthesis generally follows a strategic pathway that can be outlined in several key steps:

  • Protection of the alpha-amino group with a Boc protecting group, typically using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Selective protection of the epsilon-amino group with 4-nitrobenzyl chloroformate to introduce the 4-nitrobenzyloxycarbonyl protecting group.

  • Purification steps to isolate the desired product with high purity, often involving column chromatography or recrystallization techniques.

This synthetic approach requires precise control of reaction parameters including temperature, pH, and solvent systems to achieve selective protection and minimize side reactions. The resulting compound retains the carboxylic acid functionality in a free form, which is essential for its applications in peptide coupling reactions.

Industrial Production Considerations

For laboratory-scale production, the synthesis typically employs standard organic chemistry techniques and equipment. The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and structural confirmation is achieved through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

It's worth noting that this compound is produced specifically for research and development purposes, with strict limitations on its use outside of controlled laboratory environments, as indicated by manufacturer specifications .

Chemical Reactivity and Transformations

The chemical behavior of (S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid is largely defined by the reactivity of its functional groups, particularly the protecting groups and the carboxylic acid moiety.

Deprotection Chemistry

One of the most important aspects of this compound's reactivity is the selective removal of the protecting groups:

  • The Boc group can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), revealing the free alpha-amino group while leaving the 4-nitrobenzyloxycarbonyl group intact.

  • The 4-nitrobenzyloxycarbonyl group can be removed through various methods including:

    • Catalytic hydrogenation, where the nitro group is first reduced to an amino group, followed by spontaneous decarboxylation

    • Photolytic cleavage under specific wavelengths of light

    • Chemical reduction using specific reducing agents

This orthogonal deprotection capability is critical for stepwise synthesis strategies in peptide chemistry and other applications requiring sequential modification.

Carboxylic Acid Reactivity

The free carboxylic acid group can participate in various reactions:

  • Esterification reactions with alcohols

  • Amide formation with amines, particularly important in peptide bond formation

  • Activation using coupling reagents for peptide synthesis

  • Salt formation with bases

The compound's carboxylic acid functionality makes it well-suited for incorporation into larger molecular structures through conventional peptide coupling methods.

Applications in Research and Development

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid has specific applications in scientific research, particularly in fields related to peptide chemistry and bioorganic synthesis.

Peptide Synthesis Applications

The compound serves as a valuable building block in peptide synthesis, where the differential protection of the two amino groups allows for selective and controlled incorporation of the lysine residue into peptide sequences. This is particularly useful in the synthesis of complex peptides where selective functionalization of the lysine side chain is required. The orthogonal protection strategy enables:

  • Sequential deprotection and coupling steps in solid-phase peptide synthesis

  • Selective modification of the lysine side chain after incorporation into peptides

  • Creation of branched peptide structures using the lysine residue as a branching point

These capabilities make the compound particularly valuable in the development of peptide-based drugs, enzyme substrates, and other bioactive molecules.

Bioorganic Research

In bioorganic research, this compound can be utilized for:

  • Studying enzyme-substrate interactions, particularly with proteases and peptidases

  • Developing chemical probes for biological systems

  • Investigating protein modification and conjugation strategies

  • Creating model systems for studying biological processes involving lysine residues

The presence of the nitro group in the 4-nitrobenzyl moiety also introduces possibilities for redox chemistry and photochemical applications in bioorganic research settings.

Comparison with Related Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid belongs to a family of protected amino acids used in peptide synthesis. Comparing this compound with related structures helps illuminate its unique properties and applications.

Structural Analogs

Several structural analogs exist with variations in the protecting groups:

  • (S)-2-((tert-Butoxycarbonyl)amino)-6-aminohexanoic acid: This simpler derivative lacks the 4-nitrobenzyloxycarbonyl group on the epsilon-amino position, making it less versatile for orthogonal protection strategies.

  • (S)-2-((tert-Butoxycarbonyl)amino)-6-((benzyloxycarbonyl)amino)hexanoic acid: Similar to our target compound but without the nitro group on the benzyl moiety, this analog exhibits different reactivity patterns, particularly in reduction and photolytic reactions. The absence of the nitro group affects its redox properties significantly.

These structural differences result in distinct reactivity profiles that make each compound suitable for specific applications in peptide synthesis and bioorganic chemistry. The nitro group in the target compound provides additional reaction possibilities through its redox chemistry and photoreactivity.

Current Research Context and Future Directions

Research involving (S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid continues to evolve, with applications expanding beyond traditional peptide synthesis into areas like drug delivery, biomaterials, and chemical biology.

Emerging Applications

Current research trends suggest several promising directions for this compound:

  • Development of peptide-based therapeutics with selectively modified lysine residues

  • Creation of photolabile linkers and caging groups utilizing the nitrobenzyl moiety

  • Application in click chemistry approaches to bioconjugation

  • Utilization in the synthesis of peptide-drug conjugates and other hybrid molecules

The ongoing interest in peptide-based therapeutics and biomaterials suggests continued relevance for this compound in research settings, particularly as methods for site-specific protein modification continue to advance.

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